REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:12])[C:3]1[C:10]([CH3:11])=[CH:9]C(C#N)=[CH:5][N:4]=1.[OH-].[Na+].Cl.C1C[O:19]CC1.[CH2:21]([OH:23])[CH3:22]>>[CH3:1][N:2]([CH3:12])[C:3]1[C:10]([CH3:11])=[CH:9][C:22]([C:21]([OH:19])=[O:23])=[CH:5][N:4]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.435 g
|
Type
|
reactant
|
Smiles
|
CN(C1=NC=C(C#N)C=C1C)C
|
Name
|
|
Quantity
|
6.75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
THF ethanol
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 30 h
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
Careful evaporation of the solvents
|
Type
|
CUSTOM
|
Details
|
drying under HV
|
Type
|
WAIT
|
Details
|
left 1.45 g of the title acid as white solid
|
Name
|
|
Type
|
|
Smiles
|
CN(C1=NC=C(C(=O)O)C=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |